molecular formula C15H14N2O4 B8760327 N-(4-Methoxyphenyl)-2-(4-nitro-phenyl)-acetamide

N-(4-Methoxyphenyl)-2-(4-nitro-phenyl)-acetamide

Cat. No. B8760327
M. Wt: 286.28 g/mol
InChI Key: NZFQGMTUPIQHIH-UHFFFAOYSA-N
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Patent
US06998414B2

Procedure details

A mixture of p-anisidine (4.92 g, 40 mmol), 4-nitrophenylacetic acid (7.25 g, 40 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (11.5 g, 60 mmol) in pyridine (40 mL) was stirred at room temperature overnight. The solvent was evaporated, and HCl (1M, 50 mL) was added. The resulting product was filtered and washed with water and ether, and recrystallized from ethanol to give N-(4-Methoxyphenyl)-2-(4-nitro-phenyl)-acetamide (9.6 g, 84%).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20](O)=[O:21])=[CH:15][CH:14]=1)([O-:12])=[O:11].Cl.CN(C)CCCN=C=NCC>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:20](=[O:21])[CH2:19][C:16]2[CH:15]=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:18][CH:17]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
7.25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
11.5 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
HCl (1M, 50 mL) was added
FILTRATION
Type
FILTRATION
Details
The resulting product was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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